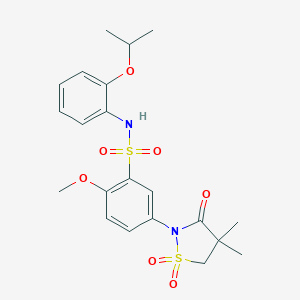![molecular formula C13H14ClN3O B253857 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one](/img/structure/B253857.png)
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one, also known as CPMEP, is a small molecule that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in various diseases. For example, in cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the activity of beta-secretase, which is involved in amyloid-beta production. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to have various biochemical and physiological effects in different diseases. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to induce apoptosis and cell cycle arrest in cancer cells. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to reduce amyloid-beta levels in the brain and improve cognitive function. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
実験室実験の利点と制限
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. It is also relatively stable and can be stored for long periods without degradation. However, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has low bioavailability, which means that it may not reach its target in sufficient concentrations in vivo.
将来の方向性
There are several future directions for 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one research. One direction is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to investigate the potential of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one and to identify its specific molecular targets. Finally, future studies should focus on improving the bioavailability and solubility of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one to enhance its therapeutic potential.
合成法
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one can be synthesized by reacting 2-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been optimized, and the yield of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been reported to be around 70%.
科学的研究の応用
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease research, 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
製品名 |
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one |
|---|---|
分子式 |
C13H14ClN3O |
分子量 |
263.72 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-10-7-12(18)17-13(16-10)15-8-9-5-3-4-6-11(9)14/h3-7H,2,8H2,1H3,(H2,15,16,17,18) |
InChIキー |
ILPJZMLVSZYKAG-UHFFFAOYSA-N |
異性体SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
正規SMILES |
CCC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)

![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)

